molecular formula C20H21N3O4S2 B2707438 5-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1798529-62-0

5-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B2707438
CAS No.: 1798529-62-0
M. Wt: 431.53
InChI Key: WHIVJFUVAXEUGQ-UHFFFAOYSA-N
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Description

5-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been sequentially synthesized and evaluated for their anticancer activities. Certain synthesized compounds demonstrated strong anticancer potential, highlighting the relevance of such derivatives in developing anticancer therapies (Rehman et al., 2018).

Antibacterial Activities

  • A series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests their potential application in addressing bacterial infections (Khalid et al., 2016).

Enzyme Inhibition

  • The synthesis and evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were conducted. These compounds were screened against butyrylcholinesterase (BChE) enzyme, and molecular docking studies were performed to assess their binding affinity and orientation in the active sites of the human BChE protein. The results indicated that these compounds could have potential applications in treating diseases associated with cholinesterase inhibition, such as Alzheimer's disease (Khalid et al., 2016).

Properties

IUPAC Name

5-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c24-29(25,17-3-4-18-15(11-17)5-8-26-18)23-7-1-2-14(12-23)10-19-21-20(22-27-19)16-6-9-28-13-16/h3-4,6,9,11,13-14H,1-2,5,7-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIVJFUVAXEUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCC3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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